![molecular formula C6H14OS B3050919 Butane, 1-(ethylsulfinyl)- CAS No. 2976-99-0](/img/structure/B3050919.png)
Butane, 1-(ethylsulfinyl)-
Overview
Description
“Butane, 1-(ethylsulfinyl)-” is a chemical compound with the formula C6H14OS . It is also known by other names such as Sulfoxide, butyl ethyl; Butyl ethyl sulfoxide; Ethyl-n-butylsulfoxide . The molecular weight of this compound is 134.240 .
Molecular Structure Analysis
The molecular structure of “Butane, 1-(ethylsulfinyl)-” consists of 6 carbon atoms, 14 hydrogen atoms, 1 oxygen atom, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3 .Physical And Chemical Properties Analysis
“Butane, 1-(ethylsulfinyl)-” has a molecular weight of 134.24 . The compound’s critical pressure is 3427.87 kPa, and its critical temperature is 570.30 K . The normal boiling point temperature is 394.96 K . The normal melting (fusion) point is 193.86 K . The compound’s critical volume is 0.462 m^3/kmol .Scientific Research Applications
Coordination Polymers and Topological Networks Butane, 1-(ethylsulfinyl)-, specifically meso-1,4-bis(ethylsulfinyl)butane, has been utilized in the synthesis of novel coordination polymers. These polymers exhibit noninterpenetrating six-connected 2D topological networks with triangular microporous grids, assembled from ZnII and flexible meso-bis(sulfinyl) ligands. These coordination networks are significant for their unusual structural properties and potential applications in material science (Li, Zhang, & Bu, 2004).
Study of Conformational Equilibrium In the study of butane's conformational and orientational behavior, 1H-NMR spectroscopy has been used. This research gives insights into the trans–gauche energy difference and conformer probabilities, which are essential for understanding the molecular ordering and behavior of butane in various environments (Polson & Burnell, 1995).
Use in Ionic Liquids for Gasoline Purification The ionic liquid 1-ethyl-3-methylimidazolium ethylsulfate, related to butane, 1-(ethylsulfinyl)-, has been demonstrated to effectively separate azeotropic mixtures like ethyl tert-butyl ether (ETBE) and ethanol. This process is crucial for purifying tertiary ethers used as octane index improvers in gasolines (Arce, Rodríguez, & Soto, 2007).
Radiation Degradation of Polyolefins Studies on γ-irradiation of polyethylenes and ethylene-α-olefin copolymers have shown the production of butane, among other hydrocarbons. Understanding the yields of butane and its isomers from such processes is important for the field of polymer radiation degradation and recycling (Ho & O′donnell, 1984).
Synthesis of Protected 1,2-amino Alcohols tert-Butanesulfinyl aldimines and ketimines, which are related to butane, 1-(ethylsulfinyl)-, serve as precursors in the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, contributing significantly to the field of organic synthesis (Tang, Volkman, & Ellman, 2001).
properties
IUPAC Name |
1-ethylsulfinylbutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDQHOZLSSXJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336430 | |
Record name | Butane, 1-(ethylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butane, 1-(ethylsulfinyl)- | |
CAS RN |
2976-99-0 | |
Record name | Butane, 1-(ethylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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